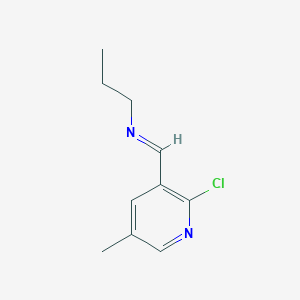
1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with three methyl groups and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acetone with cyanoacetanilide in the presence of a base, leading to the formation of the desired tetrahydropyridine derivative . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydropyridines.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism by which 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine exerts its effects involves interactions with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular responses. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with different substitution patterns.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: A structurally related compound with a different core structure.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness: 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other tetrahydropyridine derivatives.
Eigenschaften
CAS-Nummer |
389874-33-3 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
1,3,3-trimethyl-6-phenyl-2,4-dihydropyridine |
InChI |
InChI=1S/C14H19N/c1-14(2)10-9-13(15(3)11-14)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
YIIJDCOHGAQOBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(N(C1)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


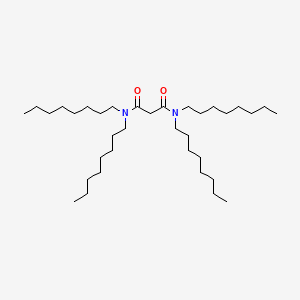
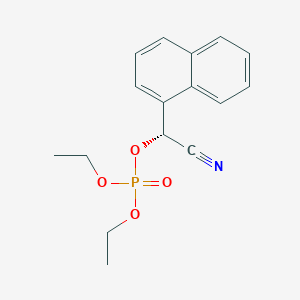
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
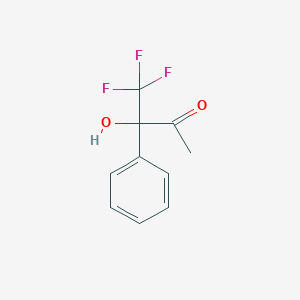

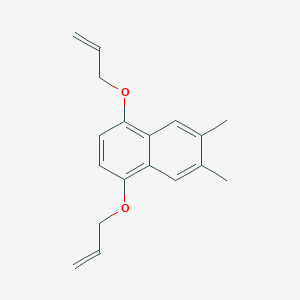
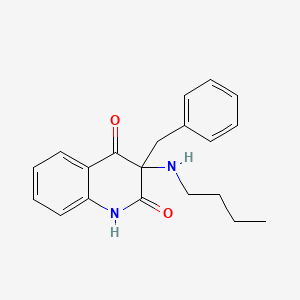

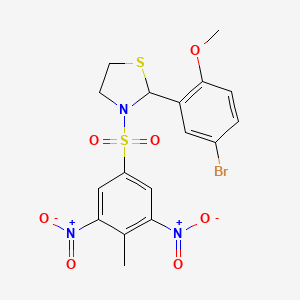
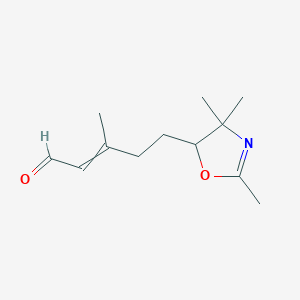
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
